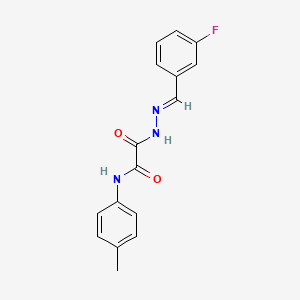

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

CAS No.: 769142-24-7

Cat. No.: VC16119591

Molecular Formula: C16H14FN3O2

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 769142-24-7 |

|---|---|

| Molecular Formula | C16H14FN3O2 |

| Molecular Weight | 299.30 g/mol |

| IUPAC Name | N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C16H14FN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |

| Standard InChI Key | SDIKUKYLGGSNHW-VCHYOVAHSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |

Introduction

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C16H14FN3O2. It features a hydrazine linkage, a 3-fluorobenzylidene group, and a 4-methylphenyl moiety, contributing to its unique chemical properties and potential biological activities. This compound is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical applications.

Synthesis Methods

The synthesis of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves condensation reactions between appropriate precursors. For instance, it can be synthesized by reacting a hydrazine derivative with a suitable aldehyde in the presence of a catalyst.

Notable Biological Activities:

-

Cytotoxicity: Exhibits cytotoxic effects, which could be beneficial in cancer treatment.

-

Pharmaceutical Applications: Used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Environmental Impact

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is classified as very toxic to aquatic life, posing a significant environmental hazard .

Environmental Hazard Classification:

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long-lasting effects.

Comparison with Similar Compounds

Similar compounds, such as 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide, share structural similarities but exhibit different biological activities due to variations in substituents.

Comparison Table:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide | Fluorine substitution | Cytotoxic |

| N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide | Methoxy group | Antimicrobial |

| N-(3-Methylphenyl)-2-[N'-(4-nitrobenzylidene)hydrazino]-N-(4-pentyloxyphenyl)- | Nitro substitution | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume